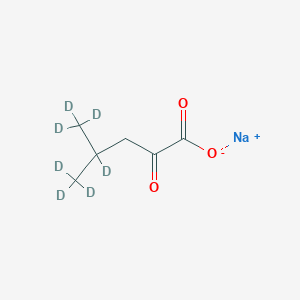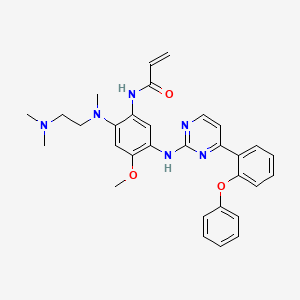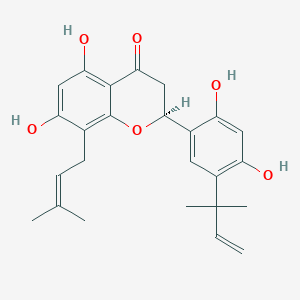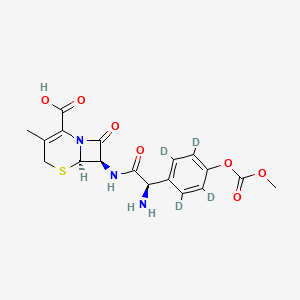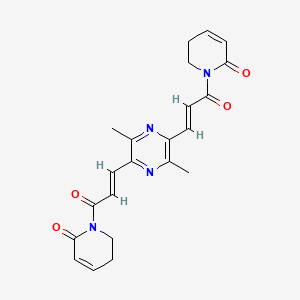
TrxR-IN-2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
TrxR-IN-2 is a synthetic compound known for its inhibitory effects on thioredoxin reductase (TrxR), an enzyme involved in the thioredoxin system This system plays a crucial role in maintaining cellular redox balance and protecting cells from oxidative stress
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TrxR-IN-2 typically involves multiple steps, starting with the preparation of key intermediates. The process often includes reactions such as nucleophilic substitution, reduction, and cyclization. Specific reagents and catalysts are used to facilitate these reactions under controlled conditions, such as specific temperatures and pH levels.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
TrxR-IN-2 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions yield reduced forms of the compound.
Scientific Research Applications
TrxR-IN-2 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study redox reactions and enzyme inhibition.
Biology: Investigated for its role in cellular redox regulation and oxidative stress response.
Industry: Utilized in the development of new therapeutic agents and diagnostic tools.
Mechanism of Action
TrxR-IN-2 exerts its effects by inhibiting thioredoxin reductase, an enzyme that reduces oxidized thioredoxin using NADPH as a co-substrate. This inhibition disrupts the thioredoxin system, leading to increased oxidative stress and apoptosis in cancer cells. The molecular targets and pathways involved include the thioredoxin system, redox signaling pathways, and apoptosis-related proteins .
Comparison with Similar Compounds
Similar Compounds
Auranofin: Another thioredoxin reductase inhibitor with applications in cancer therapy.
S-250: A potent and specific inhibitor of thioredoxin reductase, studied for its effects on leukemia cells.
Uniqueness of TrxR-IN-2
This compound is unique due to its specific inhibitory effects on thioredoxin reductase and its potential applications in cancer therapy. Unlike other inhibitors, this compound has shown promising results in preclinical studies, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C22H22N4O4 |
|---|---|
Molecular Weight |
406.4 g/mol |
IUPAC Name |
1-[(E)-3-[3,6-dimethyl-5-[(E)-3-oxo-3-(6-oxo-2,3-dihydropyridin-1-yl)prop-1-enyl]pyrazin-2-yl]prop-2-enoyl]-2,3-dihydropyridin-6-one |
InChI |
InChI=1S/C22H22N4O4/c1-15-17(9-11-21(29)25-13-5-3-7-19(25)27)24-16(2)18(23-15)10-12-22(30)26-14-6-4-8-20(26)28/h3-4,7-12H,5-6,13-14H2,1-2H3/b11-9+,12-10+ |
InChI Key |
CRAYTIJKMJDEDI-WGDLNXRISA-N |
Isomeric SMILES |
CC1=C(N=C(C(=N1)/C=C/C(=O)N2CCC=CC2=O)C)/C=C/C(=O)N3CCC=CC3=O |
Canonical SMILES |
CC1=C(N=C(C(=N1)C=CC(=O)N2CCC=CC2=O)C)C=CC(=O)N3CCC=CC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



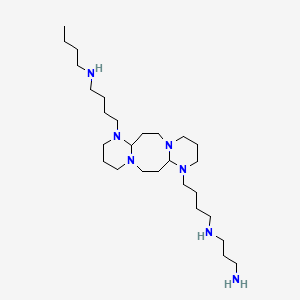

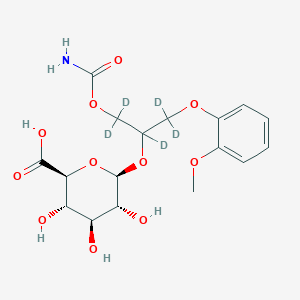
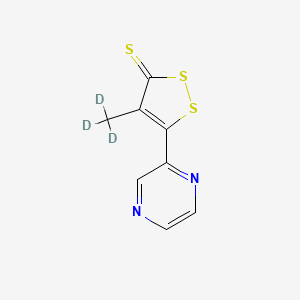
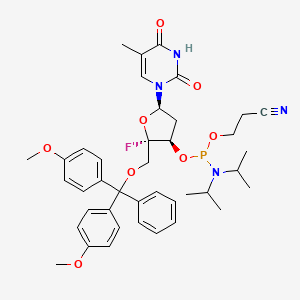

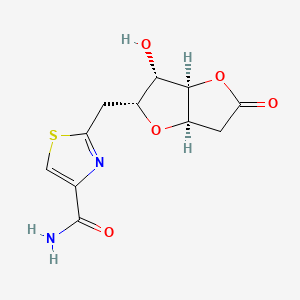
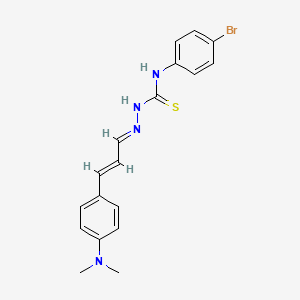
![ethyl (3R)-1-[4-(diethylsulfamoyl)phenyl]sulfonylpiperidine-3-carboxylate](/img/structure/B12413686.png)
